O-(4-Chlorobenzoyl)hydroquinine

Description

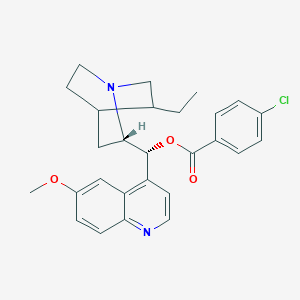

O-(4-Chlorobenzoyl)hydroquinine is a synthetic derivative of hydroquinine, an organic alkaloid with a quinoline backbone. Its CAS registry number is 124-30-1 . Structural modifications, such as the addition of the chlorobenzoyl group, are hypothesized to alter pharmacokinetic properties, including membrane permeability and target binding efficiency.

Properties

Molecular Formula |

C27H29ClN2O3 |

|---|---|

Molecular Weight |

465.0 g/mol |

IUPAC Name |

[(R)-[(2S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate |

InChI |

InChI=1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17?,19?,25-,26+/m0/s1 |

InChI Key |

TXVNNFDXQZFMBQ-GIOYICTOSA-N |

Isomeric SMILES |

CCC1CN2CCC1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl |

Canonical SMILES |

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of O-(4-Chlorobenzoyl)hydroquinine typically involves the esterification of hydroquinine with 4-chlorobenzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction mixture is then purified through recrystallization to obtain the desired product with high purity .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

O-(4-Chlorobenzoyl)hydroquinine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound back to its hydroquinine form using reducing agents like sodium borohydride.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

O-(4-Chlorobenzoyl)hydroquinine has several scientific research applications, including:

Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases caused by protozoan parasites.

Mechanism of Action

The mechanism of action of O-(4-Chlorobenzoyl)hydroquinine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Comparison with Similar Compounds

Hydroquinine (Parent Compound)

Hydroquinine, the parent molecule, exhibits potent anti-virulence activity against P. aeruginosa. At half the minimum inhibitory concentration (MIC), it suppresses flagellar motility (log2-fold change: -2.93 to -2.18), pyocyanin production, and biofilm formation via transcriptomic modulation of 254 genes . These effects are attributed to its ability to disrupt bacterial signaling pathways critical for virulence.

Key Differences:

- Structural Features : Hydroquinine lacks the 4-chlorobenzoyl group, resulting in lower molecular weight and reduced lipophilicity compared to its derivative.

O-Substituted Hydroxylamine Derivatives

However, their biological roles differ significantly:

- Functional Groups: Hydroxylamine derivatives feature an -NH-OH group instead of a quinoline backbone, limiting their application to synthetic intermediates rather than antimicrobial agents .

- Physicochemical Properties : For example, O-(4-Chlorobenzyl)hydroxylamine has a molecular ion peak at m/z 158 (M+H)+ and distinct NMR profiles (δ 7.38 ppm, aromatic protons) , whereas O-(4-Chlorobenzoyl)hydroquinine’s spectral data remain unreported.

Other Chlorinated Alkaloids

Chlorinated alkaloids like chloroquine share structural similarities (quinoline core, chloro-substituents) but differ in mechanism. Chloroquine targets eukaryotic cells (e.g., antimalarial activity), whereas hydroquinine derivatives likely act on prokaryotic systems.

Data Table: Comparative Analysis of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.